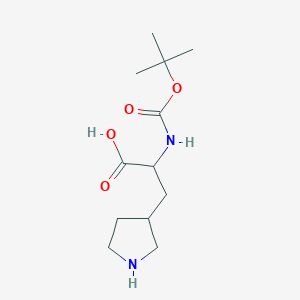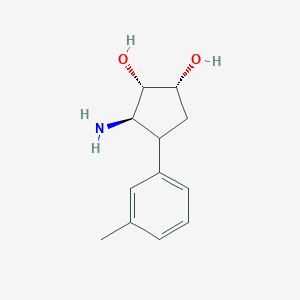
(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with an amino group and a m-tolyl group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method starts with the protection of hydroxyl groups followed by selective deprotection and functionalization steps. For instance, starting from a protected diol, selective deprotection and subsequent amination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to remove the amino group or to convert the hydroxyl groups to alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4R)-3-(Isobutylamino)-4-(3-pyridinyl)-1,2-cyclopentanediol
- (1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride
Uniqueness
(1R,2S,3R)-3-amino-4-m-tolylcyclopentane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R,2S,3R)-3-amino-4-(3-methylphenyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-7-3-2-4-8(5-7)9-6-10(14)12(15)11(9)13/h2-5,9-12,14-15H,6,13H2,1H3/t9?,10-,11-,12-/m1/s1 |
InChI Key |
XKVIKQNAZKXWES-OMQAKBTRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2C[C@H]([C@H]([C@@H]2N)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(C(C2N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
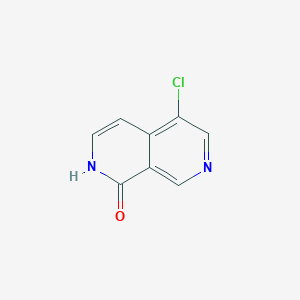
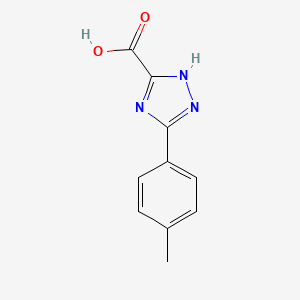
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)
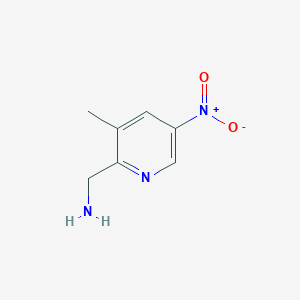

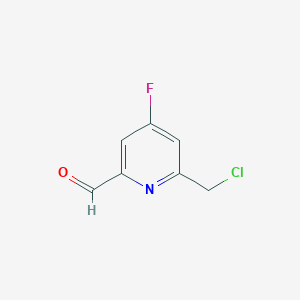
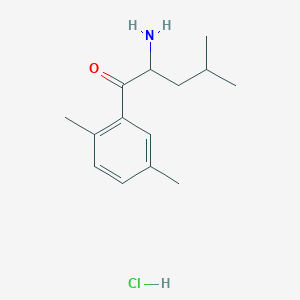
![[(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B14859995.png)
